molecular formula C26H25N3O2S2 B11536174 N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Katalognummer: B11536174
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: YPZCCWXBIVAVDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound known for its diverse chemical properties and potential applications in various fields. It is characterized by its unique structure, which includes a cyclohexyl group, a benzothiazole ring, and a naphthalene moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves multiple steps:

    Formation of Cyclohexylamine: Cyclohexanone reacts with ammonia to form cyclohexylamine.

    Synthesis of Benzothiazole Derivative: Cyclohexylamine reacts with 2-aminobenzothiazole to form N-cyclohexyl-2-benzothiazolamine.

    Condensation Reaction: The benzothiazole derivative undergoes a condensation reaction with 2-hydroxynaphthaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:

    Mixing Reactants: Precise amounts of cyclohexanone, ammonia, 2-aminobenzothiazole, and 2-hydroxynaphthaldehyde are mixed.

    Controlled Reaction Conditions: The reactions are carried out under controlled temperature and pressure to ensure high yield and purity.

    Purification: The final product is purified using techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, inhibiting their activity.

    Pathways Involved: It affects signaling pathways related to inflammation and cell proliferation, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-cyclohexylbenzothiazole-2-sulphenamide: Similar structure but lacks the naphthalene moiety.

    2-aminobenzothiazole: A precursor in the synthesis of the target compound.

    2-hydroxynaphthaldehyde: Another precursor used in the condensation reaction.

Uniqueness

N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its combined structural features, which confer distinct chemical properties and biological activities not found in its individual components or similar compounds.

Eigenschaften

Molekularformel

C26H25N3O2S2

Molekulargewicht

475.6 g/mol

IUPAC-Name

N-cyclohexyl-2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N3O2S2/c30-23-13-10-17-6-4-5-9-20(17)21(23)15-27-19-11-12-22-24(14-19)33-26(29-22)32-16-25(31)28-18-7-2-1-3-8-18/h4-6,9-15,18,30H,1-3,7-8,16H2,(H,28,31)

InChI-Schlüssel

YPZCCWXBIVAVDK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.